molecular formula C29H25BrN2O3 B15074744 Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate CAS No. 853317-62-1

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Cat. No.: B15074744
CAS No.: 853317-62-1
M. Wt: 529.4 g/mol
InChI Key: OCKYFWSAQPNPNG-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo(1,2-A)benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo(1,2-A)benzimidazole core.

    Introduction of the Benzyl and Bromobenzoyl Groups: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the bromobenzoyl group can be added through an acylation reaction using 4-bromobenzoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
  • Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
  • Ethyl 4-benzyl-1-(4-methylbenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Uniqueness

Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is unique due to the presence of the bromobenzoyl group, which can undergo specific reactions not possible with other halogenated analogs. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

853317-62-1

Molecular Formula

C29H25BrN2O3

Molecular Weight

529.4 g/mol

IUPAC Name

ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C29H25BrN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3

InChI Key

OCKYFWSAQPNPNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=C(C(=C3)C)C)CC5=CC=CC=C5

Origin of Product

United States

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